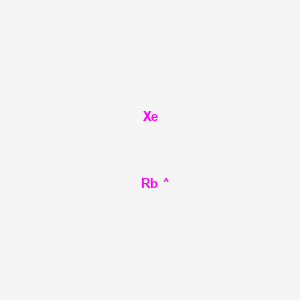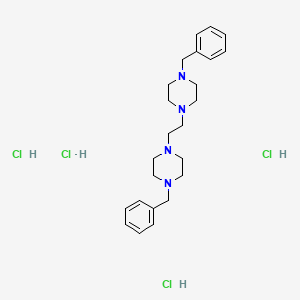
Ethenylphosphonic difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenylphosphonic difluoride is an organophosphorus compound characterized by the presence of a vinyl group (ethenyl) attached to a phosphonic difluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of ethenylphosphonic dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. Electrochemical fluorination, such as the Simons’ process, is a widely used method. This process involves the electrolysis of the organic substrate in anhydrous hydrogen fluoride (AHF) using nickel electrodes . The products are mostly perfluorinated, making this method highly efficient for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenylphosphonic difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, sodium fluoride, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted ethenylphosphonic compounds. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
Ethenylphosphonic difluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of ethenylphosphonic difluoride involves its interaction with molecular targets through its reactive fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the presence of the ethenyl group, which can participate in various chemical reactions, enhancing its versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethenylphosphonic difluoride include:
Methylphosphonic difluoride: A related compound with a methyl group instead of an ethenyl group.
Difluoromethylphosphine oxide: Another similar compound with different substituents on the phosphorus atom.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
18133-42-1 |
|---|---|
Molekularformel |
C2H3F2OP |
Molekulargewicht |
112.02 g/mol |
IUPAC-Name |
1-difluorophosphorylethene |
InChI |
InChI=1S/C2H3F2OP/c1-2-6(3,4)5/h2H,1H2 |
InChI-Schlüssel |
XKGDIYUNFPJUEP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP(=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


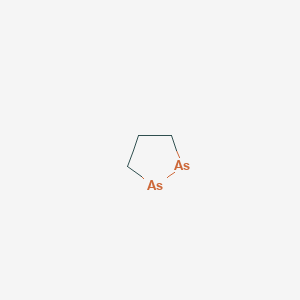



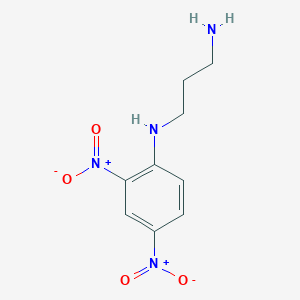


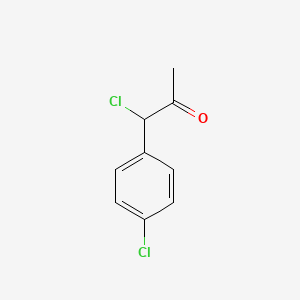

![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)

